Cdk/Crk Inhibitor

Catalog No.
S541318
CAS No.
784211-09-2
M.F
C23H22Cl2N4O3
M. Wt
473.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk/Crk Inhibitor

CAS Number

784211-09-2

Product Name

Cdk/Crk Inhibitor

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C23H22Cl2N4O3

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

RGB-286147

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl

Isomeric SMILES

CC(C)C1=C2C(=NC(=NC2=O)CC3=CC=C(C=C3)OCCO)N(N1)C4=C(C=CC=C4Cl)Cl

Description

The exact mass of the compound Cdk/Crk Inhibitor is 472.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cdk/Crk Inhibitor is a small molecule that functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (Cdks) and Cdk-related Kinases (Crks) []. These enzymes play a critical role in regulating the cell cycle, a tightly controlled process by which cells grow and divide [].

Mechanism of Action

Cdk/Crk Inhibitor belongs to a class of inhibitors known as ATP-competitive inhibitors. This means it binds to the active site of Cdks and Crks, preventing them from binding to Adenosine Triphosphate (ATP), the energy source required for their enzymatic activity []. By inhibiting Cdk and Crk activity, Cdk/Crk Inhibitor disrupts cell cycle progression, making it a valuable tool for researchers studying cell cycle regulation and its role in various diseases.

Effects on Cell Cycle

Studies have shown that Cdk/Crk Inhibitor induces cell cycle arrest in the G1 phase, the first growth phase of the cell cycle []. This arrest is likely due to the inhibitor's ability to block the activity of Cdks essential for G1/S phase transition, the point where cells transition from DNA replication preparation to DNA synthesis [].

Furthermore, Cdk/Crk Inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells []. This suggests potential for the development of Cdk/Crk inhibitors as anti-cancer therapeutics.

The Cdk/Crk Inhibitor, identified by the CAS number 784211-09-2, is a small molecule designed to inhibit cyclin-dependent kinases and CDK-related kinases. This compound plays a crucial role in regulating various cellular processes, particularly those related to the cell cycle and signal transduction pathways. By targeting these kinases, the inhibitor can modulate cellular functions that are often dysregulated in cancer and other diseases.

  • Safety information for Cdk/Crk Inhibitor is limited. Due to its unknown solubility and potential bioactivity, it should be handled with standard laboratory precautions for potentially hazardous materials, including wearing gloves, eye protection, and working in a fume hood [].

Current Research and Applications

Cdk/Crk Inhibitor has been used in various cell biology studies to investigate the roles of Cdks and CRKs in different cellular processes. For instance, a study utilized this inhibitor to demonstrate that Cdk/CRK inhibition promotes tumor cell death independent of cell cycle arrest [].

The Cdk/Crk Inhibitor operates primarily through competitive inhibition at the ATP-binding site of cyclin-dependent kinases. This action prevents the phosphorylation of target substrates, effectively halting kinase activity. The inhibitor's potency can be quantified by its inhibitory concentration values (IC50), which range from 9 to 839 nanomolar in vitro . The specific interactions involve binding to the active site of the kinase, thereby blocking substrate access and disrupting normal kinase function.

Biologically, the Cdk/Crk Inhibitor has demonstrated significant effects on tumor cell proliferation and survival. It has been shown to induce cytotoxicity in various cancer cell lines by disrupting cell cycle progression . Additionally, its ability to inhibit the activity of cyclin-dependent kinases makes it a potential therapeutic agent for treating cancers characterized by aberrant kinase activity. The compound's selectivity for CDK and CRK pathways allows for targeted therapeutic strategies with potentially reduced side effects compared to broader-spectrum inhibitors.

The synthesis of the Cdk/Crk Inhibitor typically involves multi-step organic synthesis techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods include:

  • Formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions.
  • Purification via chromatography techniques to isolate the desired compound from by-products.
  • Characterization using spectroscopic methods like NMR (nuclear magnetic resonance) and mass spectrometry to confirm structure and purity.

The primary applications of the Cdk/Crk Inhibitor are in cancer research and therapy. Its ability to inhibit cyclin-dependent kinases makes it a valuable tool for:

  • Studying cell cycle regulation: Researchers utilize this inhibitor to dissect the role of specific kinases in cell proliferation.
  • Developing cancer therapies: The compound is being explored as a potential treatment for various cancers, particularly those driven by dysregulated kinase activity.
  • Investigating signaling pathways: By inhibiting CDK and CRK pathways, scientists can better understand their roles in cellular signaling and disease mechanisms.

Interaction studies involving the Cdk/Crk Inhibitor have revealed its binding dynamics with various cyclin-dependent kinases. These studies often employ techniques such as:

  • Surface plasmon resonance: To measure binding affinities and kinetics.
  • X-ray crystallography: To elucidate the structural details of inhibitor binding at the molecular level.
  • Cell-based assays: To assess functional outcomes of inhibition on cell proliferation and apoptosis.

These studies help clarify how the inhibitor affects kinase activity and contribute to understanding its therapeutic potential.

Several compounds exhibit similar inhibitory properties against cyclin-dependent kinases. Notable examples include:

Compound NameTarget KinaseIC50 Range (nM)Unique Features
RoscovitineCyclin-dependent kinases30 - 1000Broad-spectrum inhibitor with good selectivity
THZ1CDK710 - 100Covalent inhibitor with strong anti-tumor activity
BS-181CDK75 - 50Highly selective for CDK7; poor bioavailability
RGB-286147CDK250 - 500Potent cytotoxic activity against tumors

The uniqueness of the Cdk/Crk Inhibitor lies in its specific targeting of both cyclin-dependent kinases and CDK-related kinases, providing a dual-action mechanism that may enhance its therapeutic efficacy compared to other inhibitors that focus on single kinase targets . This specificity allows researchers to explore tailored therapeutic approaches that minimize off-target effects while maximizing anti-cancer activity.

Adenosine triphosphate-competitive cyclin dependent kinase inhibitors demonstrate distinct binding kinetics that are fundamentally governed by their interactions within the highly conserved catalytic site architecture [1]. The binding mechanism involves direct competition with adenosine triphosphate for occupancy of the active site, which is positioned at the interface between the amino-terminal and carboxyl-terminal domains of the kinase [2].

The catalytic site architecture comprises several critical subsites that collectively determine inhibitor binding affinity and selectivity. The adenine recognition region forms the primary binding locus, where inhibitors typically establish hydrogen bonding interactions with the backbone carbonyl of Glutamate 81 and the amide nitrogen of Leucine 83 within the hinge region [1] [2]. These interactions are considered essential for productive binding, as they mimic the hydrogen bonding pattern observed between adenosine triphosphate and the kinase. Additional contacts occur within the ribose binding pocket and the triphosphate recognition site, which undergo significant conformational changes upon cyclin association [3].

Binding kinetics studies reveal substantial differences in inhibitor association and dissociation rates depending on the conformational state of the target kinase. Cyclin-free cyclin dependent kinase 1 exhibits remarkably weak binding affinity for adenosine triphosphate-competitive inhibitors compared to cyclin dependent kinase 2, with dissociation constants often exceeding 1 micromolar [4]. Dinaciclib, for instance, demonstrates a dissociation constant of 0.96 micromolar for cyclin-free cyclin dependent kinase 1 but only 41 nanomolar for cyclin-free cyclin dependent kinase 2 [4]. This differential binding behavior suggests that the conformational energy landscape of cyclin-free cyclin dependent kinase 1 includes stable states that are incompetent for inhibitor binding.

The molecular basis for these kinetic differences lies in the structural flexibility and conformational dynamics of the kinase domains. Isothermal titration calorimetry studies demonstrate that inhibitor binding to cyclin dependent kinase 1 and cyclin dependent kinase 2 in their cyclin-bound forms is enthalpically favorable but entropically unfavorable [4]. However, binding to cyclin-bound kinases is less entropically unfavorable than binding to the corresponding cyclin-free forms, indicating that cyclin association pre-organizes the active site for optimal inhibitor interactions [4].

Surface plasmon resonance analyses confirm that the residence time of inhibitors correlates strongly with their hydrogen bonding interactions within the hinge region [5]. Compounds that form multiple hydrogen bonds with the hinge region residues exhibit significantly prolonged residence times, contributing to enhanced biological activity despite modest thermodynamic binding affinity [5]. The kinetic efficiency, defined as the quotient of residence time divided by the number of heavy atoms, provides a useful metric for optimizing inhibitor design within the constraint of molecular weight [5].

Kinase Selectivity Profiling Across Cyclin Dependent Kinase Family Members

Comprehensive selectivity profiling across the twenty human cyclin dependent kinase family members reveals striking patterns in inhibitor discrimination that are dependent on both the chemical structure of the inhibitor and the activation state of the target kinase [6]. The high sequence conservation within the adenosine triphosphate binding site, particularly among residues directly contacting adenosine triphosphate, presents a fundamental challenge for achieving selectivity within the family [1] [7].

Roscovitine demonstrates characteristic broad-spectrum activity across multiple cyclin dependent kinase family members, with inhibition constant fifty values of 100 nanomolar for cyclin dependent kinase 2, 240 nanomolar for cyclin dependent kinase 5, 510 nanomolar for cyclin dependent kinase 7, and 1200 nanomolar for cyclin dependent kinase 9 [8]. This selectivity profile reflects the conservation of key binding determinants across these kinases, particularly the hinge region hydrogen bonding network and the hydrophobic contacts within the adenine recognition site [8].

In contrast, highly selective inhibitors have been developed that exploit subtle structural differences between family members. BS-181 represents a notable example of cyclin dependent kinase 7-selective inhibition, with an inhibition constant fifty of 21 nanomolar for cyclin dependent kinase 7 compared to 880 nanomolar for cyclin dependent kinase 2, 3000 nanomolar for cyclin dependent kinase 5, and 4200 nanomolar for cyclin dependent kinase 9 [8]. The molecular basis for this selectivity involves specific contacts with residues that differ between cyclin dependent kinase 7 and other family members, particularly in regions adjacent to the hinge [8].

Dinaciclib exemplifies the challenge of achieving selectivity among closely related family members, exhibiting potent inhibition of cyclin dependent kinase 1, cyclin dependent kinase 2, cyclin dependent kinase 5, and cyclin dependent kinase 9 with inhibition constant fifty values of 3, 1, 1, and 4 nanomolar, respectively [9]. The lack of selectivity reflects the high conservation of residues within the adenosine triphosphate binding pocket across these kinases [2].

Live-cell target engagement studies using energy transfer probes reveal that inhibitor selectivity profiles observed in biochemical assays do not always translate directly to cellular contexts [10]. Several inhibitors previously characterized as cyclin dependent kinase 1 and cyclin dependent kinase 2 selective demonstrate unexpected potency against lesser-studied family members, including cyclin dependent kinase 14 through cyclin dependent kinase 18 [11]. These findings highlight the importance of comprehensive profiling in physiologically relevant environments.

The selectivity landscape is further complicated by the observation that different activation states of the same cyclin dependent kinase can exhibit binding profiles as distinct as those observed between different family members [1] [12]. Cyclin-free cyclin dependent kinase forms demonstrate enhanced selectivity compared to their cyclin-bound counterparts, suggesting that targeting inactive states may provide superior discrimination [7] [12].

Inhibition Spectrum Analysis for Cyclin Dependent Kinase-Related Kinases

The cyclin dependent kinase-related kinase family comprises structurally similar enzymes that share limited sequence homology with classical cyclin dependent kinases but exhibit functional overlaps in cellular regulation. These include Cell Cycle Related Kinase, PCTK1, PCTK3, and PFTK1, which have emerged as significant targets for broad-spectrum cyclin dependent kinase inhibitors [13] [14].

RGB-286147 represents a prototypical proteome-wide cyclin dependent kinase and Crk-specific kinase inhibitor that demonstrates activity against the entire spectrum of cyclin dependent kinase-related kinases [13]. Extensive yeast three-hybrid-based proteome scanning identified Cell Cycle Related Kinase, PCTK1, PCTK3, and PFTK1 as predominant targets alongside classical cyclin dependent kinases [13]. This compound exhibits potent cytotoxic activity toward non-cycling tumor cells while sparing non-transformed quiescent fibroblasts, suggesting that the combined inhibition of cyclin dependent kinases and cyclin dependent kinase-related kinases may be necessary for effective therapeutic intervention [13].

PFTK1 has been functionally characterized as a bona fide cyclin dependent kinase that specifically interacts with cyclin D3 and forms ternary complexes with the cell cycle inhibitor p21 [15] [16]. The kinase activity of PFTK1 depends on cyclin D3 association and is negatively regulated by p21, similar to classical cyclin dependent kinases [15]. Importantly, PFTK1 can phosphorylate the retinoblastoma tumor suppressor protein, positioning it as a functional component of the cyclin dependent kinase regulatory network [15].

The inhibition spectrum of cyclin dependent kinase inhibitors against cyclin dependent kinase-related kinases demonstrates variable patterns depending on the chemical scaffold and binding mode. Compounds with broad adenosine triphosphate-competitive activity typically show cross-reactivity with Cell Cycle Related Kinase and PCTK family members, while more selective inhibitors may spare these related kinases [13]. This differential inhibition pattern has important implications for therapeutic applications, as broad-spectrum inhibition may be required for maximal antitumor efficacy while selective inhibition may reduce potential toxicity [13].

The structural basis for inhibitor recognition by cyclin dependent kinase-related kinases remains less well characterized than for classical cyclin dependent kinases. However, the shared sensitivity to adenosine triphosphate-competitive inhibitors suggests conservation of key binding determinants within the active site architecture [13]. The development of selective inhibitors for individual cyclin dependent kinase-related kinases represents an important area for future therapeutic development.

Comparative Inhibition Constants Against Non-Cyclin Dependent Kinase Kinase Targets

The selectivity of cyclin dependent kinase inhibitors extends beyond the cyclin dependent kinase family to encompass interactions with structurally unrelated protein kinases. Comprehensive kinase profiling reveals distinct patterns of cross-reactivity that are dependent on the chemical scaffold and binding mechanism of the inhibitor [17] [18].

BS-181 demonstrates excellent selectivity against a panel of seventy protein kinases from diverse classes, with significant inhibition observed only for CK1 and DYRK1A, with inhibition constant fifty values of 7.36 micromolar and 2.3 micromolar, respectively [8]. This selectivity profile supports the utility of BS-181 as a chemical probe for cyclin dependent kinase 7 function, as the observed cross-reactivities occur at concentrations substantially higher than those required for cyclin dependent kinase 7 inhibition [8].

P276-00 exhibits remarkable selectivity against non-cyclin dependent kinase targets, showing no detectable activity against mitogen-activated protein kinase 1, mitogen-activated protein kinase 2, protein kinase C alpha, protein kinase A, protein kinase C, LCK, glycogen synthase kinase 3 beta, and cellular SRC at concentrations up to 10 micromolar [17]. This selectivity profile reflects the specialized binding requirements of the P276-00 scaffold, which shows preferential activity for cyclin dependent kinase 4-D1, cyclin dependent kinase 1-B, and cyclin dependent kinase 9-T1 complexes [17].

Staurosporine, a naturally occurring alkaloid, demonstrates the opposite selectivity pattern, with broad-spectrum activity against numerous protein kinase families [19] [20]. While exhibiting sub-nanomolar potency against cyclin dependent kinase 1 (0.4 nanomolar) and single-digit nanomolar activity against cyclin dependent kinase 2 (4.9 nanomolar), staurosporine also inhibits multiple tyrosine kinases, serine/threonine kinases, and lipid kinases at similar concentrations [21]. This promiscuous binding profile reflects the highly conserved nature of the adenosine triphosphate binding site across the kinome and highlights the challenge of achieving selectivity with certain chemical scaffolds.

Dinaciclib presents an interesting case of unexpected cross-reactivity with bromodomain-containing proteins, particularly bromodomain testis-specific protein BRDT [2]. Crystal structure analysis reveals that dinaciclib binds to the acetyl-lysine recognition site of BRDT through interactions that differ substantially from its cyclin dependent kinase binding mode [2]. The pyridine oxide ring acts as an acetyl-lysine mimic, while the pyrazolo-pyrimidine moiety establishes hydrophobic contacts with the WPF shelf [2]. This cross-reactivity occurs with approximately 30,000-fold lower affinity than cyclin dependent kinase 2 binding, suggesting minimal biological relevance at therapeutic concentrations [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

472.1068960 g/mol

Monoisotopic Mass

472.1068960 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Caligiuri M, Becker F, Murthi K, Kaplan F, Dedier S, Kaufmann C, Machl A, Zybarth G, Richard J, Bockovich N, Kluge A, Kley N. A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression. Chem Biol. 2005 Oct;12(10):1103-15. PubMed PMID: 16242653.

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